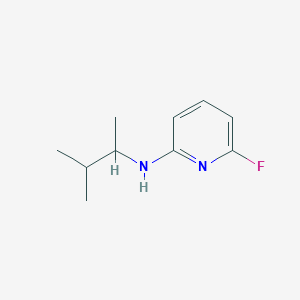
6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is an organic compound with the molecular formula C({10})H({15})FN(_{2}) This compound features a pyridine ring substituted with a fluorine atom and an amine group attached to a 3-methylbutan-2-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 6-fluoropyridine.
Alkylation: The 2-aminopyridine undergoes alkylation with 3-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form N-(3-methylbutan-2-yl)pyridin-2-amine.
Fluorination: The resulting compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
6-Fluoro-N-(3-methylbutyl)pyridin-2-amine: Similar structure but with a different alkyl chain.
6-Fluoro-N-(2-methylbutan-2-yl)pyridin-2-amine: Variation in the position of the methyl group on the alkyl chain.
6-Fluoro-N-(3-methylpentan-2-yl)pyridin-2-amine: Longer alkyl chain.
Uniqueness
6-Fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the specific alkyl chain can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15FN2 |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
6-fluoro-N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)8(3)12-10-6-4-5-9(11)13-10/h4-8H,1-3H3,(H,12,13) |
InChIキー |
RJRHCVRHUHZNDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=NC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)


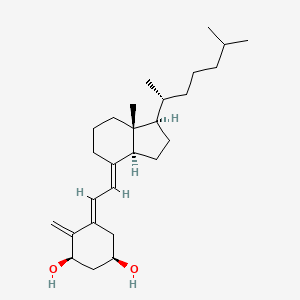
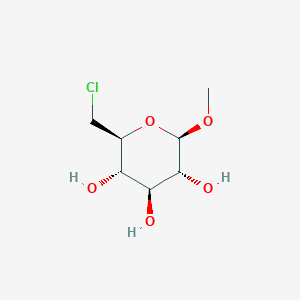
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
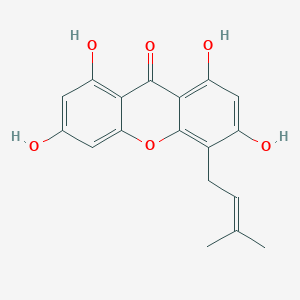
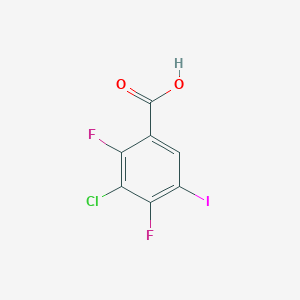
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)



